molecular formula C19H23N3O3 B2463521 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034440-00-9

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2463521
CAS No.: 2034440-00-9
M. Wt: 341.411
InChI Key: UMNZGGYFMUYMOO-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule with a multifaceted structure. This compound belongs to the family of methanone derivatives, characterized by the presence of both isoquinoline and benzimidazole moieties. Its unique structure lends it a variety of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps:

  • Starting Materials: The synthesis begins with commercially available 6,7-dimethoxy-3,4-dihydroisoquinoline and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole.

  • Condensation Reaction: The key step involves a condensation reaction between the isoquinoline and benzimidazole derivatives.

  • Reaction Conditions: This reaction is typically carried out in the presence of a base such as potassium carbonate, with a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to around 120°C to facilitate the condensation process.

  • Purification: The final compound is purified using column chromatography to obtain the desired product in high purity.

Industrial Production Methods

For industrial production, these synthetic routes may be optimized for large-scale synthesis. Continuous flow reactors and automated systems can be employed to enhance yield and reproducibility, ensuring the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.

  • Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety, with reagents such as alkyl halides.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides in aprotic solvents.

Major Products Formed

  • Oxidation: Typically leads to the formation of hydroxylated or carboxylated derivatives.

  • Reduction: Yields reduced forms of the isoquinoline or benzimidazole rings.

  • Substitution: Produces alkylated derivatives with modified side chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows it to participate in various organic reactions, making it useful in synthetic organic chemistry.

Biology

Biologically, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone has been investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is researched for its potential therapeutic properties. It has been studied for its effects on certain enzymes and receptors, suggesting possible applications in the treatment of diseases such as cancer and neurological disorders.

Industry

Industrially, it is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its robust chemical properties make it suitable for incorporation into more complex industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets within the cell. It binds to specific enzymes or receptors, altering their activity and thereby influencing cellular pathways. The exact mechanism can vary depending on the biological system and the target molecule involved. its ability to modulate enzyme activity and receptor binding suggests a multifaceted mode of action.

Comparison with Similar Compounds

Compared to other methanone derivatives, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone stands out due to its dual isoquinoline and benzimidazole moieties. Similar compounds include:

  • (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)(1H-benzo[d]imidazol-5-yl)methanone

  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(2H-benzo[d]imidazol-4-yl)methanone

These compounds share structural similarities but differ in the substitution patterns on the isoquinoline and benzimidazole rings, leading to variations in their chemical and biological properties

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Structural Characteristics

This compound features both isoquinoline and benzimidazole moieties, which are known for their pharmacological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : The methoxy and hydroxyl groups may confer free radical scavenging abilities.
  • Antimicrobial Effects : Related compounds have shown efficacy against various pathogens.
  • Anti-inflammatory Properties : Similar structures often modulate inflammatory pathways.

Case Studies and Research Findings

  • Inhibitory Activity Against HIV :
    A study synthesized several analogues of tetrahydroisoquinoline derivatives, which included the target compound. Among these, two compounds demonstrated significant inhibition of HIV-1 reverse transcriptase (RT) with over 70% inhibition at 100 μM concentration. The structure-activity relationship (SAR) indicated that modifications at the para position of the phenyl ring enhanced potency against HIV-1 RT .
  • COX Inhibition :
    Research on related compounds showed varying degrees of inhibition against cyclooxygenase (COX) enzymes. Compounds exhibiting COX-II inhibitory activity ranged from weak to moderate, with IC50 values indicating the efficacy of certain derivatives . For instance, a derivative showed an IC50 of 0.52 μM against COX-II, suggesting potential as an anti-inflammatory agent.
  • Antioxidant Studies :
    Compounds similar to the target molecule have been shown to possess antioxidant properties. The presence of phenolic hydroxyl groups in these structures is believed to contribute significantly to their ability to scavenge free radicals .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntioxidantFree radical scavenging potential
AntimicrobialEfficacy against various pathogens
Anti-inflammatoryCOX-I/COX-II inhibition studies
HIV RT InhibitionSignificant inhibition rates in synthesized analogues

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in inflammatory pathways or viral replication.
  • Receptor Modulation : Potential modulation of receptor activity could influence cellular signaling pathways related to inflammation and infection.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-8-12-5-6-22(10-14(12)9-18(17)25-2)19(23)13-3-4-15-16(7-13)21-11-20-15/h8-9,11,13H,3-7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNZGGYFMUYMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCC4=C(C3)NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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